

3-Ethyl-2-methylhexane chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2-methylhexane**

Cat. No.: **B097986**

[Get Quote](#)

An In-depth Technical Guide to **3-Ethyl-2-methylhexane**: Chemical Structure and Bonding

Abstract

This technical guide provides a comprehensive analysis of **3-Ethyl-2-methylhexane** (CAS No: 16789-46-1), a branched-chain alkane. The document details its chemical structure, the nature of its covalent bonding, and key physicochemical properties. Furthermore, it outlines standardized experimental protocols for the synthesis and spectroscopic analysis of this compound, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, serving as a core reference for the identification, characterization, and utilization of **3-Ethyl-2-methylhexane**.

Chemical Identification and Nomenclature

3-Ethyl-2-methylhexane is a saturated hydrocarbon belonging to the alkane family. Its systematic IUPAC name is derived from its molecular structure, which consists of a six-carbon parent chain (hexane) with two alkyl substituents.^{[1][2]} An ethyl group (-CH₂CH₃) is attached to the third carbon atom, and a methyl group (-CH₃) is attached to the second carbon atom.^{[1][2]} According to IUPAC nomenclature rules, the substituents are named alphabetically (ethyl before methyl).^[1]

The molecular formula for **3-Ethyl-2-methylhexane** is C₉H₂₀.^{[1][3][4][5]}

Chemical Structure and Bonding

The structural framework of **3-Ethyl-2-methylhexane** is built upon a backbone of single-bonded carbon atoms.

- Parent Chain: The longest continuous carbon chain contains six carbon atoms, defining the molecule as a hexane derivative.[1][2]
- Substituents: An ethyl group is bonded to carbon-3 and a methyl group is bonded to carbon-2 of the main chain.[2]

Covalent Bonding and Hybridization

The bonding in **3-Ethyl-2-methylhexane** is exclusively composed of single covalent bonds (sigma bonds).

- Hybridization: Every carbon atom in the molecule is sp^3 hybridized.[1] This hybridization results from the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp^3 hybrid orbitals.
- Molecular Geometry: The sp^3 hybridization leads to a tetrahedral geometry around each carbon atom.[1]
- Bond Angles: The ideal bond angle for a perfect tetrahedral geometry is 109.5° .[1] In **3-Ethyl-2-methylhexane**, the C-C-C and H-C-H bond angles are approximately 109.5° , though minor deviations can occur due to steric hindrance between the alkyl groups. The single bonds allow for free rotation, leading to various conformational isomers.[1][6]

Caption: 2D chemical structure of **3-Ethyl-2-methylhexane**.

Physicochemical and Spectroscopic Data

The properties of **3-Ethyl-2-methylhexane** have been characterized through various analytical methods. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₂₀	[3][4][5]
Molecular Weight	128.2551 g/mol	[3][5]
CAS Registry Number	16789-46-1	[3][4][5]
Density	0.731 g/cm ³	[7]
Kovats Retention Index	Standard non-polar: 844 - 849	[4]

Table 2: Spectroscopic Data Summary

Technique	Data Availability / Key Features	Source
Mass Spectrometry (MS)	Electron ionization mass spectra are available.	[3][4][8]
¹³ C NMR Spectroscopy	Spectra are available for reference.	[4]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available.	[4]

Experimental Protocols

The characterization and synthesis of **3-Ethyl-2-methylhexane** rely on standard organic chemistry laboratory techniques. The following sections provide detailed, illustrative protocols.

Illustrative Synthesis: Grignard Reaction

A common method for forming C-C bonds to synthesize branched alkanes is the Grignard reaction. The following is a representative protocol for a similar branched alkane that can be adapted.[9]

Objective: To synthesize a branched alkane via the coupling of a Grignard reagent with an alkyl halide.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 2-Bromobutane (or other suitable alkyl bromide to form the Grignard reagent)
- 3-Chloropentane (or other suitable alkyl halide for coupling)
- Iodine crystal (initiator)
- Flame-dried, three-necked flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

- Preparation of Grignard Reagent:
 - Place magnesium turnings and a small iodine crystal in the flame-dried flask under a nitrogen atmosphere.
 - Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the magnesium. The reaction is initiated when the iodine color disappears and gentle reflux begins.
 - Continue the dropwise addition to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes.[\[9\]](#)
- Coupling Reaction:
 - Cool the prepared Grignard reagent to 0°C in an ice bath.
 - Add a solution of 3-chloropentane in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent.[\[9\]](#)
- Work-up and Purification:
 - After the addition is complete, stir the mixture at room temperature for 1 hour.
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

- Transfer the mixture to a separatory funnel, extract with diethyl ether, and wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation.
- Purify the crude product by fractional distillation.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for separating and identifying volatile organic compounds like **3-Ethyl-2-methylhexane**.

Objective: To identify and characterize **3-Ethyl-2-methylhexane** in a sample.

Instrumentation and Conditions (Typical):

- GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended for separating hydrocarbon isomers.[10]
- Injector: Split/splitless injector at 250°C.
- Carrier Gas: Helium with a constant flow rate.
- Oven Program: Start at 50°C (hold for 2 min), then ramp at 10°C/min to 150°C.
- MS Detector: Electron Ionization (EI) source at 70 eV.

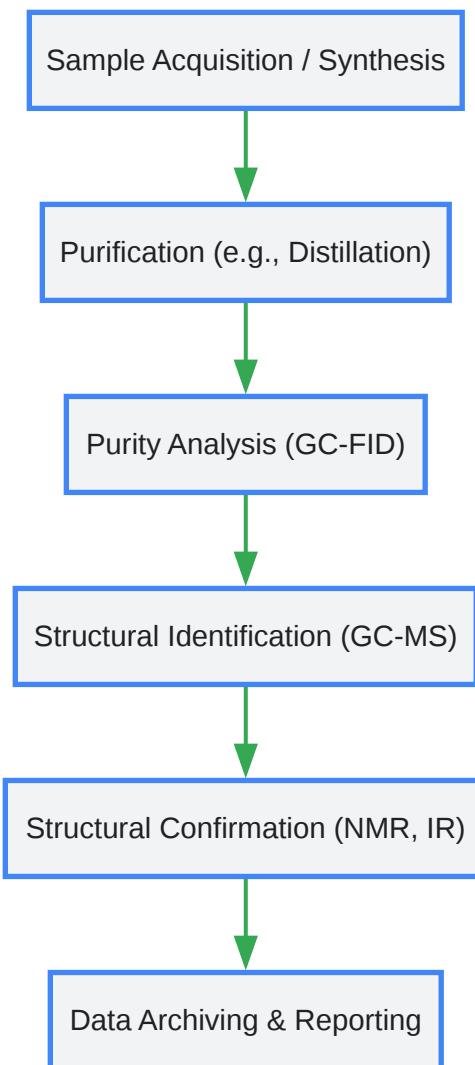
Procedure:

- Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent like hexane or pentane.[10][11]
- Injection: Inject 1 µL of the prepared sample into the GC.
- Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of the eluting peak.

- Data Analysis:
 - Identify the peak corresponding to **3-Ethyl-2-methylhexane** based on its retention time. The Kovats retention index can be used for confirmation.[4][10]
 - Compare the acquired mass spectrum with a reference library (e.g., NIST) for positive identification.[8][10] The fragmentation pattern for branched alkanes typically involves the loss of stable alkyl groups.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.


Objective: To confirm the molecular structure of **3-Ethyl-2-methylhexane**.

Procedure (Generalized):

- Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.[13]
- Data Acquisition:
 - Acquire a ^1H NMR spectrum to observe the chemical shifts, integration, and splitting patterns of the different proton environments.
 - Acquire a ^{13}C NMR spectrum to identify the number of unique carbon environments.
- Data Analysis: Analyze the resulting spectra to confirm the connectivity and arrangement of atoms, matching the observed signals to the known structure of **3-Ethyl-2-methylhexane**.

Logical Workflow for Analysis

The structural elucidation and confirmation of an organic compound like **3-Ethyl-2-methylhexane** follows a logical progression of analytical techniques.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. homework.study.com [homework.study.com]
- 3. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 4. 3-Ethyl-2-methylhexane | C9H20 | CID 86067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 6. youtube.com [youtube.com]
- 7. 3-ethyl-2-methylhexane [stenutz.eu]
- 8. Hexane, 3-ethyl-2-methyl- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. C7H16 mass spectrum of 3-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Ethyl-2-methylhexane chemical structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097986#3-ethyl-2-methylhexane-chemical-structure-and-bonding\]](https://www.benchchem.com/product/b097986#3-ethyl-2-methylhexane-chemical-structure-and-bonding)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com